4-Bromo-5-cyclopropyl-1H-pyrazole
Overview
Description
“4-Bromo-5-cyclopropyl-1H-pyrazole” is a chemical compound with the CAS Number: 957345-28-7 . It has a molecular weight of 187.04 and is a solid at room temperature .
Molecular Structure Analysis
The IUPAC name for this compound is 4-bromo-3-cyclopropyl-1H-pyrazole . The InChI code is 1S/C6H7BrN2/c7-5-3-8-9-6(5)4-1-2-4/h3-4H,1-2H2,(H,8,9) .
Physical and Chemical Properties Analysis
“this compound” is a solid at room temperature . It has a molecular weight of 187.04 .
Scientific Research Applications
Reactivity in Palladium-catalyzed Arylations
Pyrazole derivatives, particularly those bearing a cyclopropyl group, have shown promising reactivity in palladium-catalyzed direct arylation reactions. These reactions proceed regioselectively without decomposing the cyclopropyl unit, demonstrating the stability and reactivity of such compounds in complex chemical transformations (Sidhom et al., 2018).
Antiproliferative Agents
Research has identified novel pyrazole derivatives as potential antiproliferative agents against various cancer cell lines, including breast cancer and leukemia. These compounds have been shown to induce cell death by activating apoptosis, highlighting their therapeutic potential in cancer treatment (Ananda et al., 2017).
Synthesis of Structurally Diverse Pyrazoles
The development of efficient synthetic strategies for structurally diverse pyrazole derivatives has been a focus of recent research. These methods include Brönsted acid-mediated annulations and copper-catalyzed cycloadditions, offering access to a wide variety of pyrazole compounds with potential applications in pharmaceuticals and materials science (Xue et al., 2016).
Cell Cycle Inhibitors
Pyrazole derivatives have also been investigated for their ability to inhibit the cell cycle in cancer cells. Ultrasound-assisted synthesis of these compounds has led to the identification of promising candidates for anticancer drug development, demonstrating the utility of pyrazole compounds in therapeutic applications (Nițulescu et al., 2015).
Tautomerism Studies
The study of tautomerism in bromo-substituted 1H-pyrazoles provides insights into their structural and chemical properties. Such studies are crucial for understanding the behavior of these compounds in various chemical environments and their potential applications in designing more effective pharmaceuticals (Trofimenko et al., 2007).
Safety and Hazards
Mechanism of Action
Target of Action
Similar compounds, such as 4-bromopyrazole, have been reported to interact with various biological targets .
Mode of Action
For instance, 4-Bromopyrazole has been reported to inhibit oxidative phosphorylation and ATP exchange reactions .
Biochemical Pathways
For example, 4-Bromopyrazole has been reported to affect energy-dependent and independent calcium uptake .
Result of Action
Similar compounds, such as 4-bromopyrazole, have been reported to inhibit oxidative phosphorylation and atp exchange reactions, which can have significant cellular effects .
Properties
IUPAC Name |
4-bromo-5-cyclopropyl-1H-pyrazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrN2/c7-5-3-8-9-6(5)4-1-2-4/h3-4H,1-2H2,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZSZXBMYZBRKFP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=C(C=NN2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10679766 | |
Record name | 4-Bromo-5-cyclopropyl-1H-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10679766 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
957345-28-7 | |
Record name | 4-Bromo-5-cyclopropyl-1H-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10679766 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-bromo-5-cyclopropyl-1H-pyrazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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